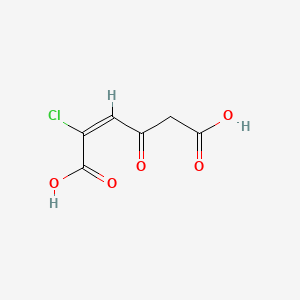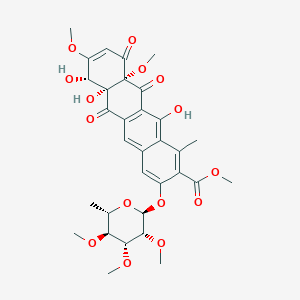
Elloramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elloramycin A is a member of the class of tetracenomycins that is 8-demethyltetracenomycin C in which the hydroxyl hydrogens at position 8 and 10 a are replaced by a 2,3,4-tri-O-methyl-alpha-L-rhamnosyl and methyl groups respectively. It has a role as a bacterial metabolite and an antimicrobial agent. It is an alpha-L-rhamnoside, a carboxylic ester, an enol ether, an enone, a monosaccharide derivative, a member of phenols, a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone. It derives from a tetracenomycin C.
Scientific Research Applications
Biosynthesis of Elloramycin
- Elloramycin, an anthracycline-like antitumor drug produced by Streptomyces olivaceus, requires glycosylation for its biosynthesis. Key genes involved in its biosynthesis include a set for polyketide moiety synthesis, sugar transfer, and methylation. Additionally, a separate cluster of genes for L-rhamnose biosynthesis is crucial (Ramos et al., 2008).
Deoxysugar Methylation in Biosynthesis
- Three genes (elmMI, elmMII, elmMIII) in the elloramycin gene cluster are involved in deoxysugar methylation, essential for forming the permethylated L-rhamnose moiety of elloramycin. These methyltransferases are responsible for methylation at specific positions on the sugar moiety attached to the elloramycin aglycon (Patallo et al., 2001).
Sugar Flexibility in Glycosyltransferase
- The glycosyltransferase gene involved in elloramycin biosynthesis, ElmGT, demonstrates a broad range of sugar substrate flexibility. It can transfer various monosaccharides and a disaccharide to the elloramycin aglycon, indicating its potential utility in combinatorial biosynthesis (Blanco et al., 2001).
Purification Methods
- The purification of elloramycin, an anthraquinone antibiotic, has been studied using preparative reversed-phase liquid chromatography. The study provides insights into optimizing purification methods based on sample solubility and solvent strength (Kulik & Fiedler, 1998).
Elloramycin Isolation and Characterization
- Elloramycin was isolated and characterized from Streptomyces olivaceus. It shows moderate antibacterial activity and exhibits potential as an antitumor agent. The study detailed its structure, including the identification of its aglycon and sugar components (Drautz et al., 1985).
Combinatorial Biosynthesis
- Hybrid elloramycin analogs were generated by combining genes from the elloramycin and oleandomycin biosynthetic pathways. This demonstrates the potential for creating novel compounds through the combination of different polyketide biosynthetic genes (Rodriguez et al., 2000).
properties
Product Name |
Elloramycin |
|---|---|
Molecular Formula |
C32H36O15 |
Molecular Weight |
660.6 g/mol |
IUPAC Name |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1 |
InChI Key |
OYEXGNNKRQPUBW-FJYHMNRNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC |
SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC |
synonyms |
elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



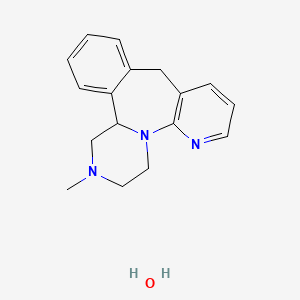
![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)
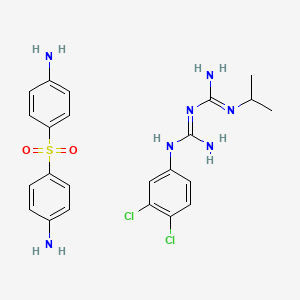
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
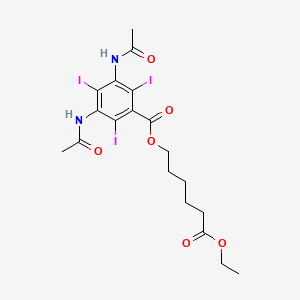
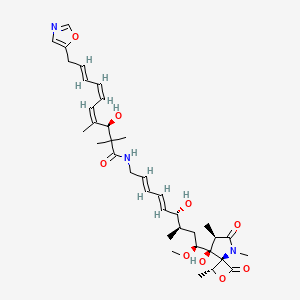
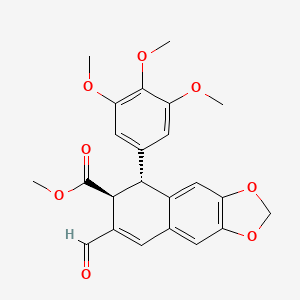
![Tetrasodium;2-[[4-[[4-[[5-[[5-[(1,5-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,5-disulfonate](/img/structure/B1244410.png)
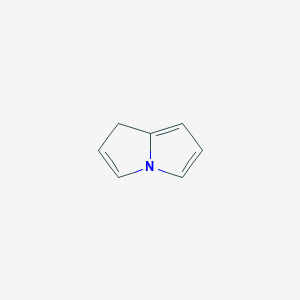
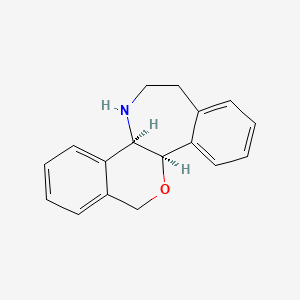

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
